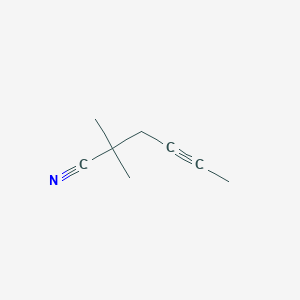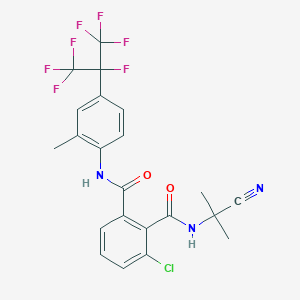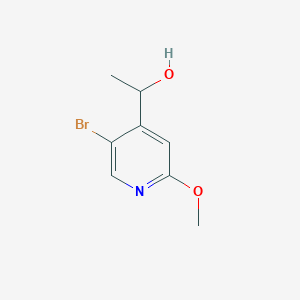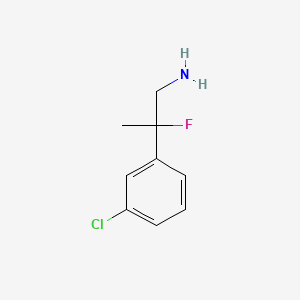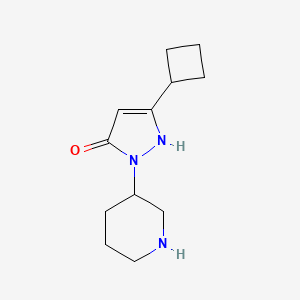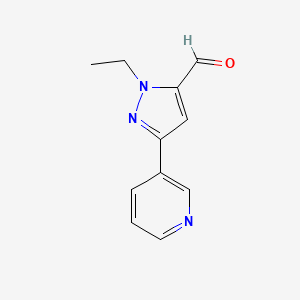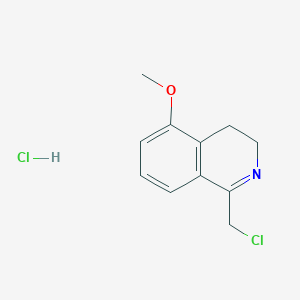
1-(Chloromethyl)-3,4-dihydro-5-methoxyisoquinoline hydrochloride
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and chemical stability .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds structurally related to 1-(Chloromethyl)-3,4-dihydro-5-methoxyisoquinoline hydrochloride have been synthesized and evaluated for their potential biological activities. For instance, Mikhailovskii et al. (2018) synthesized 1-chloromethyl- and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines, assessing them for antiarrhythmic, anticonvulsant, and analgesic activities. The water-soluble hydrochlorides exhibited significant antiarrhythmic activity, showcasing their potential in developing therapeutic agents (Mikhailovskii et al., 2018).
Antimicrobial and Antifungal Activities
Another study by Сурикова et al. (2014) explored the antimicrobial and antifungal activities of compounds derived from 1-chloromethyl isoquinolines. The hydrochlorides of these synthesized compounds showed weak antimicrobial and antifungal activities, highlighting their potential in addressing certain bacterial and fungal infections (Сурикова et al., 2014).
Neuroprotective or Neurotoxic Activity
Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives by Okuda et al. (2003) revealed that certain substitutions on the isoquinoline ring can either enhance or reduce neurotoxicity. Specifically, hydroxyl substitution was found to decrease toxicity, while methoxyl substitution increased it. This suggests the potential for designing compounds with tailored effects on neuronal cells, which could be useful in neurodegenerative disease research (Okuda et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
1-(chloromethyl)-5-methoxy-3,4-dihydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO.ClH/c1-14-11-4-2-3-8-9(11)5-6-13-10(8)7-12;/h2-4H,5-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIJWNHURYAXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN=C2CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



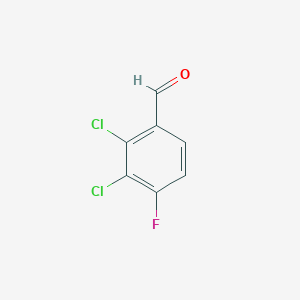

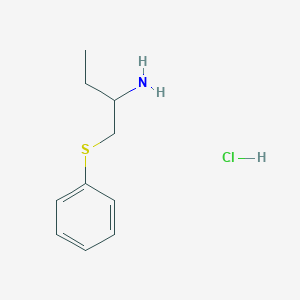
![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1471291.png)
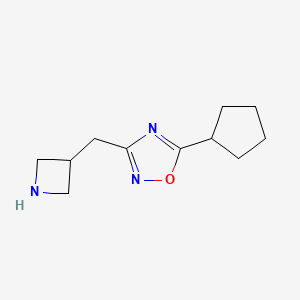
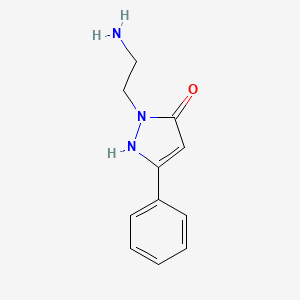
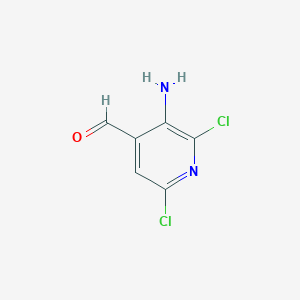
![(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone](/img/structure/B1471299.png)
